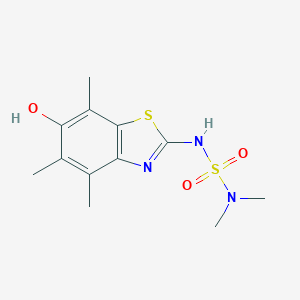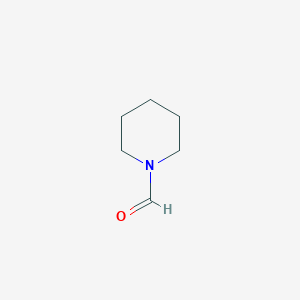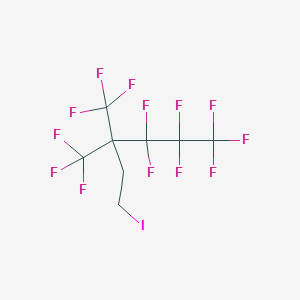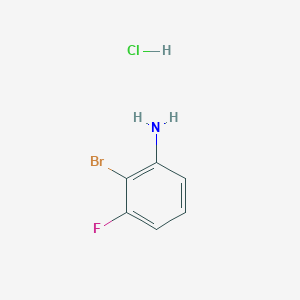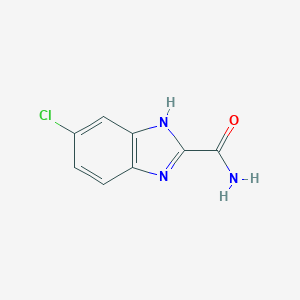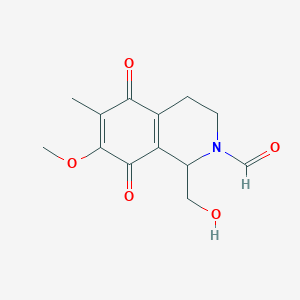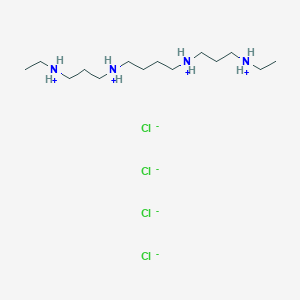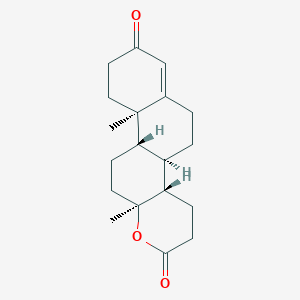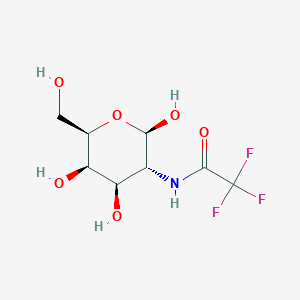
N-Trifluoroacetylgalactosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoroacetylgalactosamine (TFA-GalNAc) is a chemical compound that has gained significant attention in the field of glycoscience. It is a derivative of GalNAc, which is a monosaccharide sugar that is found in various glycoproteins and glycolipids. TFA-GalNAc has been extensively studied for its potential applications in developing therapeutics for various diseases, including cancer, inflammation, and viral infections.
Wissenschaftliche Forschungsanwendungen
N-Trifluoroacetylgalactosamine has been extensively studied for its potential applications in developing therapeutics for various diseases. It has been shown to inhibit the activity of O-GlcNAcase, an enzyme that plays a crucial role in the regulation of cellular processes. Inhibition of O-GlcNAcase has been linked to the suppression of inflammation, cancer, and viral infections.
Wirkmechanismus
N-Trifluoroacetylgalactosamine inhibits the activity of O-GlcNAcase by binding to the active site of the enzyme. This results in the accumulation of O-GlcNAc modified proteins, which play a crucial role in the regulation of cellular processes. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections.
Biochemische Und Physiologische Effekte
N-Trifluoroacetylgalactosamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of O-GlcNAcase, which results in the accumulation of O-GlcNAc modified proteins. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-Trifluoroacetylgalactosamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in inhibiting the activity of O-GlcNAcase. However, N-Trifluoroacetylgalactosamine has some limitations for lab experiments. It is a relatively new compound, and its potential side effects are not fully understood. It is also expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
N-Trifluoroacetylgalactosamine has several potential future directions. It can be used in the development of therapeutics for various diseases, including cancer, inflammation, and viral infections. It can also be used in the development of diagnostic tools for the detection of O-GlcNAc modified proteins. Further research is needed to fully understand the potential applications of N-Trifluoroacetylgalactosamine and its mechanisms of action.
Conclusion:
In conclusion, N-Trifluoroacetylgalactosamine is a promising compound that has gained significant attention in the field of glycoscience. It has been extensively studied for its potential applications in developing therapeutics for various diseases, including cancer, inflammation, and viral infections. N-Trifluoroacetylgalactosamine inhibits the activity of O-GlcNAcase, which results in the accumulation of O-GlcNAc modified proteins. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections. Further research is needed to fully understand the potential applications of N-Trifluoroacetylgalactosamine and its mechanisms of action.
Synthesemethoden
The synthesis of N-Trifluoroacetylgalactosamine involves the reaction of GalNAc with trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction results in the formation of N-Trifluoroacetylgalactosamine, which is a white crystalline powder. The purity of N-Trifluoroacetylgalactosamine can be improved by recrystallization and purification methods.
Eigenschaften
CAS-Nummer |
117766-36-6 |
|---|---|
Produktname |
N-Trifluoroacetylgalactosamine |
Molekularformel |
C8H12F3NO6 |
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H12F3NO6/c9-8(10,11)7(17)12-3-5(15)4(14)2(1-13)18-6(3)16/h2-6,13-16H,1H2,(H,12,17)/t2-,3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
ZXNYUXIMAXVSFN-VFUOTHLCSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)(F)F)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O |
Synonyme |
N-trifluoro-GalNAc N-trifluoroacetylgalactosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



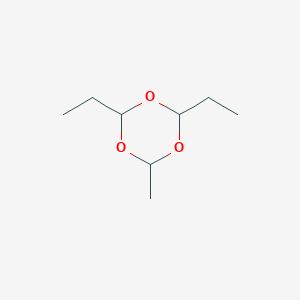
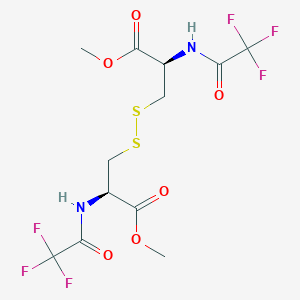
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
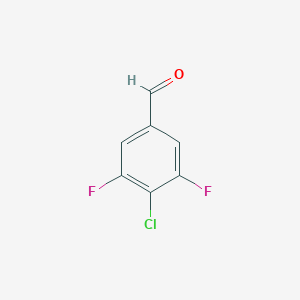
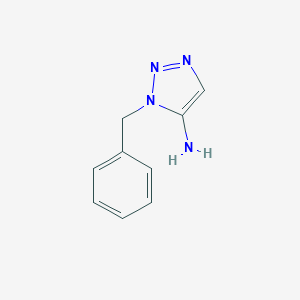
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
